For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Initial Characterization of Angiotensin-Converting Enzyme 2 (ACE2)
Executive Summary
Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the Renin-Angiotensin System (RAS), has garnered significant scientific interest since its discovery. Initially identified as a homolog of the well-characterized Angiotensin-Converting Enzyme (ACE), it was soon revealed to have distinct and critical physiological functions. This document provides a comprehensive technical overview of the seminal work leading to the discovery and initial characterization of ACE2. It details the molecular cloning, enzymatic properties, substrate specificity, and tissue distribution as reported in the foundational literature. This guide is intended to serve as a detailed resource, complete with experimental protocols, quantitative data, and pathway diagrams to support ongoing research and development efforts targeting ACE2.
The Discovery of ACE2
In 2000, two independent research groups simultaneously reported the discovery of a novel homolog of ACE, which they named ACE2.[1] One group at Millennium Pharmaceuticals identified ACE2 by sequencing a human heart failure cDNA library, highlighting its potential role in cardiovascular disease from the outset.[2] This new enzyme was identified as the first known human homolog of ACE.[2]
Structurally, ACE2 was characterized as a type I integral membrane protein, comprising 805 amino acids.[3] Early sequence analysis predicted an N-terminal signal peptide, a single zinc-binding metalloprotease domain featuring the characteristic HEXXH motif, and a C-terminal transmembrane anchor.[3][4] Notably, the C-terminal domain showed no homology to ACE but shared significant identity with collectrin, a protein involved in renal amino acid transport, hinting at diverse physiological roles beyond the RAS.[5][6]
Initial Biochemical and Physiological Characterization
Following its discovery, initial research focused on differentiating ACE2 from its well-known homolog, ACE. This work quickly established ACE2 as a unique enzyme with a distinct functional role.
Enzymatic Activity and Substrate Specificity
Unlike ACE, which is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus of its substrates, ACE2 was identified as a monocarboxypeptidase.[7][8] Its primary role within the RAS is to counterbalance the classical ACE-Angiotensin II (Ang II) axis.[5][7]
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Primary Function : ACE2 hydrolyzes the potent vasoconstrictor Angiotensin II (Ang II) to the vasodilatory peptide Angiotensin-(1-7) (Ang-(1-7)).[7][9]
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Other Substrates : ACE2 can also cleave a single C-terminal residue from Angiotensin I to produce Angiotensin-(1-9).[1] Other identified substrates include apelin-13 (B560349) and des-Arg9-bradykinin.[10]
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Distinction from ACE : Crucially, ACE2 does not hydrolyze bradykinin (B550075) and is not inhibited by classical ACE inhibitors such as lisinopril, captopril, or enalapril.[7][11]
The initial kinetic characterization revealed that Ang II is the preferred substrate for ACE2 over Ang I.[9]
Quantitative Enzymatic Data
The following table summarizes key quantitative data from early studies on ACE2's enzymatic activity.
| Substrate | Species | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Angiotensin II | Human (recombinant) | 5 | N/A | N/A | [9] |
| Angiotensin I | Human (recombinant) | >50 | N/A | N/A | [9] |
| Mca-APK(Dnp) | Human (recombinant) | ~10 | N/A | N/A | [11] |
Note: Complete kinetic data (k_cat) were not consistently reported in the very initial discovery papers but were elaborated in subsequent characterization studies. The provided data reflects the earliest available quantitative comparisons.
Role in the Renin-Angiotensin System (RAS)
The discovery of ACE2 necessitated a revision of the classical RAS pathway. ACE2 acts as a negative regulator of the system by degrading Ang II, thereby counteracting its vasoconstrictive, pro-inflammatory, and pro-fibrotic effects mediated through the AT1 receptor.[12][13] The product of this reaction, Ang-(1-7), exerts opposing effects—vasodilation and anti-proliferation—primarily through the Mas receptor.[6]
Initial Tissue Distribution Studies
Early investigations into the tissue distribution of ACE2 utilized methods such as Northern blotting for mRNA and immunohistochemistry for protein localization. These studies revealed a broad but specific expression pattern.
Table: Summary of Initial ACE2 Expression Data
| Tissue | mRNA Expression Level | Protein Localization | Reference |
| Heart | High | Cardiomyocytes, vascular endothelium, smooth muscle cells | [14][15] |
| Kidney | High | Proximal tubule epithelial cells, glomerular cells | [14][15] |
| Testis | High | Sertoli cells, Leydig cells | [14][15] |
| Lung | Moderate | Type I and Type II alveolar epithelial cells, vascular endothelium | [14][16][17] |
| Small Intestine | High | Enterocytes (apical surface) | [14][16][17] |
| Colon | Low | Epithelial cells | [16] |
| Liver | Moderate | Cholangiocytes, hepatocytes | [4] |
| Brain | Low | Neurons, endothelial cells | [18] |
| Blood Vessels | N/A | Endothelial cells, smooth muscle cells | [14][16] |
Note: Expression levels are relative and compiled from early qualitative and semi-quantitative reports.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the initial discovery and characterization of ACE2, synthesized from seminal publications.
Molecular Cloning and Expression of ACE2
This protocol outlines the general steps taken to clone and express ACE2 in mammalian cells for characterization.
Protocol Details:
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RNA Isolation : Total RNA was extracted from tissues with high expected ACE2 expression, such as human heart or mouse kidney, using methods like the Trizol one-step protocol.[4][19]
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RT-PCR : The full-length coding sequence of ACE2 was amplified from the isolated RNA using reverse transcriptase-polymerase chain reaction (RT-PCR).[4] Gene-specific primers were designed based on predicted sequences from genomic databases.
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Cloning : The amplified PCR product (~2.6 kb) was first cloned into a TA cloning vector, such as pGEM-T Easy, for sequence verification.[4]
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Subcloning for Expression : Following sequence confirmation, the ACE2 cDNA insert was excised using restriction enzymes and subcloned into a mammalian expression vector, like pcDNA3.1+, which contains a strong promoter (e.g., CMV) for high-level expression.[4]
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Transfection and Expression : The recombinant expression plasmid was transfected into a suitable mammalian cell line (e.g., COS-7 or HEK293T) using lipofection reagents.[4][19] Transient expression of the ACE2 protein was typically assessed 48-72 hours post-transfection.
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Verification : Expression was confirmed by detecting a protein of the expected molecular weight (~80-110 kDa, depending on glycosylation) via SDS-PAGE and Western Blot using ACE2-specific antibodies.[4]
Enzymatic Activity Assay
A fluorometric assay was a common method for quantifying ACE2 enzymatic activity and determining inhibitor potency.
Protocol Details:
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Reagents and Materials :
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Recombinant ACE2 protein (from transfected cell lysates or purified).
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Fluorogenic substrate: Mca-YVADAPK(Dnp)-OH or similar internally quenched peptide.
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Assay Buffer: Typically 100 mM Tris-HCl, 600 mM NaCl, 10 µM ZnCl₂, pH 6.5.
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Specific Inhibitor (for control): MLN-4760 (a potent and specific ACE2 inhibitor).[20]
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96-well black microplates.
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Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~405 nm).[21]
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-
Procedure :
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Prepare serial dilutions of the recombinant ACE2 enzyme or the biological sample (e.g., cell lysate) in the assay buffer.
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Add 50 µL of the enzyme preparation to the wells of the 96-well plate.
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To determine ACE2-specific activity, prepare parallel samples containing a saturating concentration of the specific inhibitor MLN-4760 (e.g., 1 µM).
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Initiate the reaction by adding 50 µL of the fluorogenic substrate (final concentration typically 10-20 µM) to each well.
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Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using the microplate reader.
-
-
Data Analysis :
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Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Subtract the activity measured in the presence of the specific inhibitor from the total activity to determine the ACE2-specific activity.[20]
-
For kinetic studies (K_m), vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.
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Tissue Distribution Analysis (Immunohistochemistry)
Immunohistochemistry (IHC) was critical for localizing ACE2 protein expression within different tissues and cell types.
Protocol Details:
-
Tissue Preparation :
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Human tissue samples were obtained from biopsies or autopsies and fixed in 10% buffered formalin.
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Tissues were embedded in paraffin (B1166041) and sectioned at 4-5 µm thickness.
-
-
Antigen Retrieval :
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Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
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Perform heat-induced epitope retrieval by boiling the sections in a retrieval buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 9.0) for 10-20 minutes.
-
-
Immunostaining :
-
Block endogenous peroxidase activity with 0.3% H₂O₂ in methanol.
-
Block non-specific binding sites using a protein block solution (e.g., normal goat serum).
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Incubate sections with a primary antibody against human ACE2 (typically a goat polyclonal or mouse monoclonal) overnight at 4°C.
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Wash and apply a biotinylated secondary antibody (e.g., anti-goat or anti-mouse IgG).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
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Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Imaging and Analysis :
Conclusion
The discovery and initial characterization of ACE2 marked a pivotal moment in cardiovascular research, unveiling a new, counter-regulatory arm of the Renin-Angiotensin System. Early studies successfully cloned the gene, defined its unique carboxypeptidase activity that contrasts sharply with ACE, and mapped its expression in key metabolic and cardiovascular organs. The methodologies established in these foundational works, from molecular cloning to enzymatic and histological analyses, provided the essential tools that have enabled the subsequent explosion of research into ACE2's role in physiology and, serendipitously, as the cellular receptor for SARS coronaviruses.[1][14] This guide serves as a detailed repository of that seminal knowledge, providing a robust foundation for future scientific inquiry.
References
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- 2. | BioWorld [bioworld.com]
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- 5. Angiotensin-converting enzyme 2 (ACE2): Two decades of revelations and re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Characterization of Angiotensin Converting Enzyme-2 (ACE2) in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue distribution of ACE2 protein, the functional receptor for SARS coronavirus. A first step in understanding SARS pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protein expression profile of ACE2 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue distribution of ACE2 protein, the functional receptor for SARS coronavirus. A first step in understanding SARS pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. Frontiers | Body Localization of ACE-2: On the Trail of the Keyhole of SARS-CoV-2 [frontiersin.org]
- 19. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 20. Angiotensin‐converting enzyme 2 catalytic activity in human plasma is masked by an endogenous inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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